molecular formula C11H15BrN2O3 B567048 4-Bromo-N-butyl-5-methoxy-2-nitroaniline CAS No. 1280786-70-0

4-Bromo-N-butyl-5-methoxy-2-nitroaniline

Cat. No.: B567048
CAS No.: 1280786-70-0
M. Wt: 303.156
InChI Key: LJMISLNQOMYFLF-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-5-methoxy-2-nitroaniline (CAS: 1280786-70-0) is a halogenated aromatic amine derivative with the molecular formula C₁₁H₁₄BrN₂O₃ and a molecular weight of 303.156 g/mol . It features a bromo substituent at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the aniline ring.

Properties

IUPAC Name

4-bromo-N-butyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-3-4-5-13-9-7-11(17-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMISLNQOMYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681509
Record name 4-Bromo-N-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-70-0
Record name 4-Bromo-N-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source like N-bromosuccinimide (NBS).

    Methoxylation: The methoxy group is added through a methoxylation reaction, typically using methanol and a strong acid catalyst.

    Butylation: The butyl group is introduced via alkylation, using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas and a palladium catalyst.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

4-Bromo-N-butyl-5-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: The N-butyl group in the target compound increases its lipophilicity compared to the N-ethyl analog (281.10 g/mol) and non-alkylated derivatives like 5-Bromo-4-methoxy-2-nitroaniline (247.046 g/mol). This property may enhance membrane permeability in biological applications .

Substituent Positioning : The 4-bromo-5-methoxy-2-nitro configuration in the target compound contrasts with 2-bromo-4-methoxy-6-nitroaniline (CAS 10172-35-7), where bromine and nitro groups occupy adjacent positions. This difference likely affects electronic distribution and reactivity, as nitro groups are strong electron-withdrawing moieties .

Bromine vs.

Biological Activity

4-Bromo-N-butyl-5-methoxy-2-nitroaniline (CAS Number: 1280786-70-0) is an organic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom, a butyl group, a methoxy group, and a nitro group attached to an aniline structure, which contributes to its unique chemical properties. The following sections detail its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrN2O3. Its structure can be represented as follows:

Structure C6H4(Br)(NO2)(OCH3)(C4H9N)\text{Structure }\text{C}_6\text{H}_4(\text{Br})(\text{NO}_2)(\text{OCH}_3)(\text{C}_4\text{H}_9\text{N})

This compound's unique combination of functional groups is responsible for its varied biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus20
Pseudomonas aeruginosa30

The presence of the nitro group enhances the compound's lipophilicity, improving membrane interactions and contributing to its antibacterial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these cell lines were found to be:

Cell LineIC50 (μM)
MCF-725.72
U8745.2

These findings suggest that the compound may interfere with cell cycle progression and promote programmed cell death through various molecular pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are crucial for therapeutic applications in inflammatory diseases. Studies have shown that it can inhibit key inflammatory mediators such as COX-2 and TNF-α. The mechanism involves modulation of intracellular signaling pathways, particularly those related to NF-kB activation. This activity underscores its potential as a multi-target lead compound in drug development .

The biological activity of this compound is largely attributed to the reactivity of its functional groups. The nitro group can be reduced to generate reactive intermediates that interact with cellular macromolecules, leading to various biological effects. Additionally, the bromine and methoxy groups may influence the compound's reactivity and selectivity towards specific biological targets.

Case Studies

Several case studies have reinforced the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of nitro-containing compounds similar to this compound showed enhanced antibacterial activity due to structural modifications that improved their interaction with bacterial membranes .
  • Cancer Research : Another research effort focused on the anticancer properties of nitroanilines, highlighting how structural variations can lead to significant differences in cytotoxicity against various cancer types .

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